molecular formula C29H22N4O4S B11970872 N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide

N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide

Cat. No.: B11970872
M. Wt: 522.6 g/mol
InChI Key: HHCUYJSGEPJYTR-UHFFFAOYSA-N
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Description

N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the phenylsulfonyl group and the phenylethyl group. The final step involves the attachment of the furanamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell death in cancer cells or inhibition of microbial growth. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C29H22N4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C29H22N4O4S/c1-19(20-11-4-2-5-12-20)33-27-25(30-22-15-8-9-16-23(22)31-27)26(38(35,36)21-13-6-3-7-14-21)28(33)32-29(34)24-17-10-18-37-24/h2-19H,1H3,(H,32,34)

InChI Key

HHCUYJSGEPJYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C6=CC=CO6

Origin of Product

United States

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